2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene
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Overview
Description
2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is an organic compound with the molecular formula C19H17NO5 and a molecular weight of 339.34 g/mol . This compound is characterized by a naphthalene core substituted with a nitro group and a 3,4,5-trimethoxyphenyl group. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene typically involves nitration reactions where a naphthalene derivative is reacted with nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories through custom synthesis services.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amines.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a catalyst or using reducing agents like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Reduction: Formation of 2-amino-3-(3,4,5-trimethoxyphenyl)naphthalene.
Substitution: Formation of halogenated derivatives depending on the halogen used.
Scientific Research Applications
2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is primarily used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Methyl 2-nitro-3,4,5-trimethoxybenzoate: Similar in structure but with a benzoate core instead of a naphthalene core.
2-Nitro-3-(3,4,5-trimethoxyphenyl)benzene: Similar in structure but with a benzene core instead of a naphthalene core.
Uniqueness: 2-Nitro-3-(3,4,5-trimethoxyphenyl)naphthalene is unique due to its naphthalene core, which provides distinct chemical properties and reactivity compared to its benzene and benzoate analogs. This uniqueness makes it valuable in specific research applications where the naphthalene structure is required .
Properties
Molecular Formula |
C19H17NO5 |
---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-nitro-3-(3,4,5-trimethoxyphenyl)naphthalene |
InChI |
InChI=1S/C19H17NO5/c1-23-17-10-14(11-18(24-2)19(17)25-3)15-8-12-6-4-5-7-13(12)9-16(15)20(21)22/h4-11H,1-3H3 |
InChI Key |
RIYAUWSWZIVBGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC3=CC=CC=C3C=C2[N+](=O)[O-] |
Origin of Product |
United States |
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